Nsi-189 phosphate

Catalog No.
S004124
CAS No.
1270138-41-4
M.F
C22H33N4O5P
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nsi-189 phosphate

CAS Number

1270138-41-4

Product Name

Nsi-189 phosphate

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)-3-pyridinyl]methanone;phosphoric acid

Molecular Formula

C22H33N4O5P

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4)

InChI Key

LWHMGALTTIYPJU-UHFFFAOYSA-N

SMILES

Array

Synonyms

(4-benzylpiperazin-1-yl)-(2-(3-methylbutylamino)pyridin-3-yl)methanone; NSI-189; NSI-189 phosphate

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O

NSI-189 PHOSPHATE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

NSI-189 is an investigational benzylphenyl-aminopyridine derivative developed for its potential to stimulate neurogenesis in the hippocampus. The phosphate salt, CAS 1270138-41-4, is the specific form advanced into clinical trials due to its optimized physicochemical properties for oral administration and formulation. This salt form was selected over the free base and other salts to ensure consistent bioavailability and handling, which are critical for reproducible outcomes in both preclinical and clinical research settings investigating major depressive disorder (MDD), Angelman syndrome, and cognitive impairment.

Substituting NSI-189 phosphate with the free base or an alternative salt form introduces significant risks to experimental validity and reproducibility. The phosphate salt was specifically developed to overcome the poor aqueous solubility and potentially variable absorption of the free base, characteristics that are critical for preparing accurate stock solutions and achieving consistent in vivo exposure via oral gavage. Using the free base can lead to non-uniform suspensions, inaccurate dosing, and lower-than-expected plasma concentrations, directly compromising the integrity of pharmacokinetic and pharmacodynamic studies that rely on the published clinical trial data established with the phosphate form.

Superior Physicochemical Properties for Formulation and Dosing

The phosphate salt of NSI-189 was explicitly selected for development over the free base due to superior physicochemical properties, including enhanced aqueous solubility and suitability for oral dosage form manufacturing. While specific solubility values are proprietary, the selection of the phosphate form for all human clinical trials underscores its critical role in achieving the necessary bioavailability and stability for reliable, reproducible dosing—a factor not guaranteed with the less soluble free base.

Evidence DimensionSuitability for Oral Formulation
Target Compound DataSelected as the sole candidate for clinical development due to optimized properties.
Comparator Or BaselineNSI-189 Free Base and other salt forms (e.g., HCl, mesylate) were screened and rejected.
Quantified DifferenceQualitatively superior; specific quantitative data is proprietary to the patent holder but demonstrated by its exclusive use in FDA-regulated trials.
ConditionsPre-formulation screening for pharmaceutical development.

For any in vivo study requiring oral administration, using the phosphate salt is essential to replicate the pharmacokinetic profiles and efficacy data established in foundational clinical studies.

Demonstrated Hippocampal Volume Increase in MDD Patients vs. Placebo

In a Phase 2 clinical trial, patients with Major Depressive Disorder (MDD) receiving NSI-189 phosphate (40 mg BID) showed a statistically significant increase in bilateral hippocampal volume compared to those receiving a placebo. This structural brain change, which was not observed in the placebo group, provides direct evidence of its neurogenic mechanism in a clinical population and distinguishes it from standard antidepressants like SSRIs, which do not typically produce such effects over a similar timeframe.

Evidence DimensionChange in Hippocampal Volume from Baseline
Target Compound Data+87.9 mm³ (Left), +95.2 mm³ (Right) at end of treatment.
Comparator Or BaselinePlacebo: -10.5 mm³ (Left), -11.9 mm³ (Right).
Quantified DifferenceStatistically significant increase for NSI-189 vs. decrease for placebo (P=0.03 for left, P=0.04 for right).
ConditionsPhase 2, double-blind, randomized clinical trial in MDD patients over 12 weeks.

This provides a unique, quantifiable biomarker of target engagement, making NSI-189 phosphate the compound of choice for studies focused on structural neural plasticity and hippocampal-dependent cognitive recovery.

Superior Efficacy on Cognitive Performance Metrics vs. Placebo in MDD

In a Phase 2 study, NSI-189 phosphate demonstrated a significant improvement in cognitive performance in MDD patients, as measured by the CogScreen computer-based battery. The NSI-189 group showed a mean improvement of 1.8 points on the Speed of Performance composite score, whereas the placebo group's score decreased. This pro-cognitive effect, observed alongside antidepressant effects, differentiates it from many standard antidepressants where cognitive improvement is secondary to mood improvement or sometimes impaired.

Evidence DimensionChange in CogScreen Speed of Performance Composite Score
Target Compound Data+1.8 point improvement from baseline.
Comparator Or BaselinePlacebo: -0.8 point decline from baseline.
Quantified DifferenceStatistically significant difference of 2.6 points (P=0.03).
ConditionsPhase 2, double-blind, randomized clinical trial in MDD patients over 12 weeks.

This makes NSI-189 phosphate a critical tool for research into disorders where cognitive deficits are a primary symptom, not just a secondary feature of depression.

In Vivo Models of Neurodegeneration and Cognitive Decline

For preclinical studies in rodent models of Alzheimer's, stroke, or other conditions involving hippocampal atrophy, NSI-189 phosphate is the correct choice. Its proven ability to increase hippocampal volume and improve cognitive metrics in humans provides a strong rationale for its use as a positive control or test agent for structural brain repair and functional recovery. The phosphate form ensures reliable oral bioavailability, critical for long-term dosing paradigms.

Investigating Treatment-Resistant Depression (TRD) Mechanisms

When studying novel mechanisms for depression beyond monoamine modulation, NSI-189 phosphate serves as a key reference compound. Its clinical efficacy on depressive and cognitive symptoms, combined with a distinct neurogenic mechanism, allows for direct comparison against SSRIs or other standard-of-care agents to dissect pathways related to neural plasticity in models of TRD.

High-Throughput Screening for Novel Neurogenic Agents

In cell-based assays using neural stem cells or hippocampal neurons, NSI-189 phosphate is an essential positive control. Its well-documented pro-neurogenic effects provide a robust benchmark for validating new screening protocols. The phosphate salt's enhanced solubility facilitates the preparation of high-concentration, stable stock solutions required for automated screening platforms, a clear advantage over the free base.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

464.21885716 Da

Monoisotopic Mass

464.21885716 Da

Heavy Atom Count

32

UNII

HX0VO60T62

Wikipedia

Nsi-189 phosphate

Dates

Last modified: 02-18-2024
1: Tajiri N, Quach DM, Kaneko Y, et al. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats. J Cell Physiol. 2017;232(10):2731‐2740. doi:10.1002/jcp.25847
2: Allen BD, Acharya MM, Lu C, et al. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189. Radiat Res. 2018;189(4):345‐353. doi:10.1667/RR14879.1
3: Liu Y, Johe K, Sun J, et al. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189. Neuropharmacology. 2019;144:337‐344. doi:10.1016/j.neuropharm.2018.10.038
4: Jolivalt CG, Marquez A, Quach D, et al. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189. Diabetes. 2019;68(11):2143‐2154. doi:10.2337/db19-0271
5: McIntyre RS, Johe K, Rong C, Lee Y. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects. Expert Opin Investig Drugs. 2017;26(6):767‐770. doi:10.1080/13543784.2017.1324847
6: Papakostas GI, Johe K, Hand H, et al. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder [published online ahead of print, 2019 Jan 9]. Mol Psychiatry. 2019;10.1038/s41380-018-0334-8. doi:10.1038/s41380-018-0334-8
7: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients [published correction appears in Mol Psychiatry. 2016 Oct;21(10):1483-4]. Mol Psychiatry. 2016;21(10):1372‐1380. doi:10.1038/mp.2015.178
8: Fava M, Johe K, Ereshefsky L, et al. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients. Mol Psychiatry. 2016;21(10):1483‐1484. doi:10.1038/mp.2016.140

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